molecular formula C22H15Br2ClN2O B12154822 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12154822
M. Wt: 518.6 g/mol
InChI Key: JUCKGAJXPDNIAO-UHFFFAOYSA-N
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Description

7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Formation of the benzoxazine ring: This involves the cyclization of the intermediate compounds with appropriate phenols or anilines under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can be compared with other similar compounds in terms of structure and properties. Some similar compounds include:

  • 7,9-Dibromo-2-(4-chlorophenyl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
  • 7,9-Dibromo-2-(4-chlorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

These compounds share similar core structures but differ in the substituents attached to the benzoxazine ring. The uniqueness of This compound lies in its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15Br2ClN2O

Molecular Weight

518.6 g/mol

IUPAC Name

7,9-dibromo-2-(4-chlorophenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Br2ClN2O/c23-15-10-17-20-12-19(13-6-8-16(25)9-7-13)26-27(20)22(14-4-2-1-3-5-14)28-21(17)18(24)11-15/h1-11,20,22H,12H2

InChI Key

JUCKGAJXPDNIAO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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